molecular formula C22H40Na2O10S B1582085 Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate CAS No. 40754-59-4

Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate

Cat. No. B1582085
CAS RN: 40754-59-4
M. Wt: 542.6 g/mol
InChI Key: DCDGWRWCFLIAOL-UHFFFAOYSA-L
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Description

Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate (D4ES) is an organic compound that has been used in a variety of scientific applications. D4ES is a surfactant, meaning that it is capable of lowering the surface tension between two liquids or between a liquid and a solid. It has many uses in the laboratory and in industry, including in the synthesis of various compounds, as a dispersing agent, and as an emulsifying agent. In addition, D4ES has been studied for its biochemical and physiological effects on various organisms.

Scientific Research Applications

Biodegradation Studies

The surfactant's biodegradability was examined in soil and sludge-amended soil environments, highlighting its environmental impact and potential for degradation. The study utilized 14C-labeled compounds and automated respirometry to assess the mineralization rates and lag times, demonstrating the surfactant's interaction with microbial communities in these settings (Gejlsbjerg, Madsen, & Andersen, 2003).

Surfactant Synthesis and Properties

Research focused on the synthesis and characterization of surfactants, including their unique optical properties and potential applications in various fields. The work involved starting from commercially available dye-intermediates and applying specific methodologies to achieve desired surfactant structures, offering insights into their synthesis processes and functional applications (Paruch, Vyklický, Katz, Incarvito, & Rheingold, 2000).

Anticancer Applications

A study explored the synthesis of disodium sulphonamides of L-glutamic acid and their complexation with metal ions for potential anticancer applications. The research provided insights into the compounds' DNA binding capabilities, solution stability, and in silico studies, highlighting their potential in developing novel anticancer drugs (Ali, Wani, Saleem, & Hsieh, 2014).

Corrosion Inhibition

Investigations into the synergistic effects of surfactants with other compounds for corrosion inhibition of alloys in specific environments were conducted. This research is crucial for industrial applications where material longevity and resistance to corrosive environments are paramount (Medhashree & Shetty, 2018).

Surfactant Applications in Chromatography

Surfactants with dual sulfonate groups were studied for their use in micellar electrokinetic chromatography, showing their effectiveness in separating naphthalene derivatives. This research contributes to the analytical chemistry field by providing alternatives to traditional surfactants for more efficient separation processes (Harino, Tanaka, Araki, Yasaka, Masuyama, Nakatsuji, Ikeda, Funazo, & Terabe, 1995).

properties

IUPAC Name

disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDGWRWCFLIAOL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40Na2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961174
Record name Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate

CAS RN

40754-59-4
Record name MES 403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040754594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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